Ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-phenyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-2-19-12(18)9-10(13(14,15)16)20-11(17-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAFKSIPZKHMHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C2=CC=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Process:
Generation of Nitrile Oxide Intermediate:
Nitrile oxides are generated in situ from hydroxylamine derivatives, typically hydroxylamine hydrochloride, in the presence of oxidants or under microwave irradiation, often in a solvent mixture such as DMF/i-PrOH at elevated temperatures (~90°C).
Research references:,.Cycloaddition with Phenyl-Substituted Alkynes:
The nitrile oxide reacts with phenyl-acetylene derivatives to form the isoxazole ring, incorporating the phenyl group at the 2-position.
This step is facilitated under microwave conditions to enhance yield and reduce reaction time.Introduction of Trifluoromethyl Group at the 5-Position:
The trifluoromethyl group is introduced either via the nitrile oxide precursor or through subsequent substitution reactions on the formed isoxazole ring, often using trifluoromethyl reagents or salts like trifluoromethyl iodide or trifluoromethyl sulfonates.
Advantages:
- Metal-free, environmentally friendly.
- High regioselectivity and yields (~50-70%).
Multi-Step Synthesis via Esterification and Cyclization
An alternative, more classical route involves initial formation of ester intermediates followed by ring closure:
Step 1: Synthesis of Ethyl 2-Phenyl-4,5-Dihydro-1,3-oxazole-4-carboxylate
Starting Material:
Ethyl acetoacetate reacts with phenylhydrazine derivatives to form hydrazones.Cyclization:
Cyclization occurs under acidic conditions, often with polyphosphoric acid or phosphoryl chloride, to form the oxazole ring with phenyl substitution at the 2-position.
Step 2: Introduction of Trifluoromethyl Group
- Electrophilic Trifluoromethylation:
The trifluoromethyl group is introduced at the 5-position via electrophilic trifluoromethylation reagents such as Togni's reagent or trifluoromethyl iodide, often under radical conditions or with catalysts like copper salts.
Step 3: Ester Hydrolysis and Final Functionalization
- Ester Hydrolysis:
The ester group can be hydrolyzed to the corresponding acid, then re-esterified or directly converted to the carboxylate form.
Step 4: Final Esterification
- Re-esterification:
The acid is re-esterified with ethanol in the presence of acid catalysts such as sulfuric acid to afford Ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate .
Alternative Synthesis via 1,3-Dipolar Cycloaddition of Nitrile Oxides (Metal-Free Route)
Recent advances favor metal-free routes, especially for pharmaceutical applications:
Generation of Nitrile Oxides:
From hydroxylamine derivatives under microwave irradiation, using solvents like DMF and isopropanol.Cycloaddition with Phenyl Acetylene Derivatives:
Conducted at 90°C, resulting in isoxazole rings with phenyl and trifluoromethyl groups.Post-Cycloaddition Modifications:
The trifluoromethyl group can be introduced via electrophilic trifluoromethylation reagents on the isoxazole ring.
Advantages:
- Environmentally friendly.
- High yields and regioselectivity.
Research Insights:
- Studies indicate yields of 50-70% with microwave assistance, emphasizing efficiency and scalability.
Data Table Summarizing Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of reduced oxazole derivatives.
Substitution: The trifluoromethyl and phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
Ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents with therapeutic potential.
Industry: The compound is utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocycle Core Variations: Oxazole vs. Thiazole
Example Compound : Ethyl-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate (CAS 175277-03-9)
- Core Structure : Thiazole (sulfur at position 1) vs. oxazole (oxygen at position 1).
- Impact :
- Thiazoles exhibit greater π-electron delocalization due to sulfur’s lower electronegativity compared to oxygen, altering reactivity in cross-coupling reactions .
- Thiazole derivatives often show enhanced thermal stability, as seen in synthesis procedures requiring prolonged heating (e.g., 5 hours on a water bath for thiazole formation vs. shorter times for oxazoles) .
Substituent Position and Functional Group Variations
Table 1: Substituent Effects on Oxazole Derivatives
Key Observations:
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs) : The CF₃ group in the target compound reduces electron density at the oxazole core, favoring nucleophilic attack at position 4 .
- Steric Hindrance : Methyl or phenyl groups at position 2 (e.g., ) hinder access to reactive sites, whereas smaller substituents like chlorine () improve reactivity .
Biological Activity
Ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a unique oxazole ring structure, which contributes to its biological activity. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
The mechanism of action for this compound involves several pathways:
- Enzyme Interaction : The trifluoromethyl group can increase binding affinity to specific enzymes or receptors, enhancing the compound's efficacy in biological systems.
- Cellular Pathways : The oxazole ring can participate in hydrogen bonding, influencing various cellular processes such as apoptosis and cell cycle regulation .
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. This compound has been shown to induce apoptosis in cancer cells through the activation of caspases, leading to DNA fragmentation and cell cycle arrest .
Table 1: Anticancer Activity Data
| Compound | Cell Line | EC50 (nM) | GI50 (nM) | Mechanism of Action |
|---|---|---|---|---|
| This compound | DLD-1 (Colorectal) | 270 | 229 | Apoptosis via caspase activation |
| Similar Oxazole Derivative | Various | Varies | Varies | Induction of apoptosis |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its structural features allow it to disrupt bacterial cell membranes and inhibit growth effectively.
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 62.5 |
| Similar Oxazole Derivative | Escherichia coli | 125 |
Case Studies and Research Findings
- Study on Apoptosis Induction : A study demonstrated that this compound effectively induced apoptosis in human colorectal cancer cells, with significant tumor growth inhibition observed in xenograft models .
- Antibacterial Efficacy : Another investigation highlighted the compound's ability to inhibit biofilm formation in Enterococcus faecium, showcasing its potential as an antimicrobial agent .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications in the phenyl moiety could enhance biological activity, suggesting pathways for future drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
